
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as CMMD, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent reduction in the production of pro-inflammatory cytokines.
In addition, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 and matrix metalloproteinases. This property makes it a potential candidate for the treatment of inflammatory diseases and cancer.
Furthermore, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and yield. It has been widely studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated.
However, there are also some limitations for lab experiments using N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. It has been reported to exhibit low solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, its potential toxicity and side effects have not been fully evaluated, which may pose a risk for its use in humans.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. First, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications. Second, the development of more efficient synthesis methods and formulations may improve its bioavailability and efficacy. Third, the evaluation of its toxicity and side effects in vivo and in clinical trials is needed to determine its safety for human use. Finally, the identification of novel derivatives and analogs of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide may lead to the discovery of more potent and selective compounds for various therapeutic applications.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 3-chloro-2-methylphenylamine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. This method has been reported in several research articles and has been found to yield high purity and yield of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has been reported to inhibit the growth of breast cancer, lung cancer, and colon cancer cells. This property makes it a potential candidate for the development of anticancer drugs.
Furthermore, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit antiviral activity against several viruses, including human cytomegalovirus and herpes simplex virus. This property makes it a potential candidate for the development of antiviral drugs.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-11(2)16(9-8-15(10)21-4)22(19,20)18-14-7-5-6-13(17)12(14)3/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRWRPKWDYQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)
![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
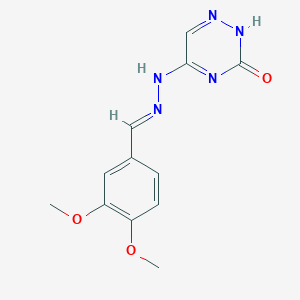
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)
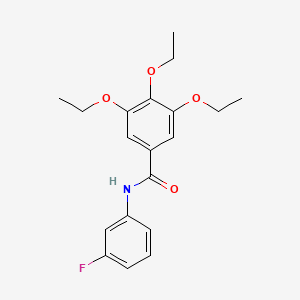
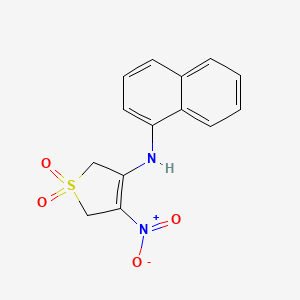
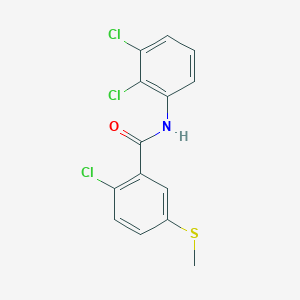
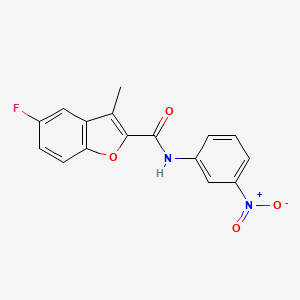
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)